4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound is officially registered under Chemical Abstracts Service number 1000341-30-9, providing a unique identifier for database searches and regulatory documentation. The complete International Union of Pure and Applied Chemistry name describes the indazole core structure with positional indicators for each substituent: the bromine atom occupies position 4, the iodine atom is located at position 3, and the trifluoromethyl group is positioned at the 6-position of the indazole ring system. The "1H" designation specifically indicates the tautomeric form where the hydrogen atom is attached to the N1 nitrogen of the indazole ring rather than the N2 position.
Alternative nomenclature systems recognize this compound under various synonymous designations, including 1H-Indazole, 4-bromo-3-iodo-6-(trifluoromethyl)-, which represents the Chemical Abstracts Service indexing name format. The molecular formula C8H3BrF3IN2 reflects the precise atomic composition, accounting for eight carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, one iodine atom, and two nitrogen atoms within the heterocyclic framework. This elemental composition results in a calculated molecular weight of 390.93 grams per mole, which has been confirmed through mass spectrometric analysis and serves as a fundamental parameter for quantitative analytical procedures.
The structural complexity arising from the trihalogenated substitution pattern necessitates careful attention to regioisomeric possibilities and potential synthetic pathways. The compound represents one specific regioisomer among several possible arrangements of the bromine, iodine, and trifluoromethyl substituents around the indazole core. Database searches reveal that closely related compounds, such as 3-iodo-4-(trifluoromethyl)-2H-indazole and other multihalogenated indazole derivatives, are also catalogued in chemical databases, emphasizing the importance of precise nomenclature for distinguishing between structural isomers.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic investigations of indazole derivatives have revealed fundamental insights into their solid-state packing arrangements and three-dimensional molecular conformations. A comprehensive survey of the Cambridge Crystallographic Database identified seventeen 1H-indazole compounds that form various supramolecular assemblies, including seven dimeric structures, four trimeric arrangements, and six catemer or chain formations. These crystallographic studies provide crucial information about the preferred conformational states and intermolecular interactions that govern the solid-state behavior of indazole derivatives.
The three-dimensional structure of halogenated indazoles exhibits significant influence from the electronic and steric effects of substituents, particularly heavy halogens such as bromine and iodine. The presence of multiple halogen atoms in this compound creates opportunities for halogen bonding interactions, which can significantly impact crystal packing and molecular organization. The Cambridge Crystallographic Database survey revealed that among the catemer-forming indazoles, five compounds crystallize in non-centrosymmetric chiral helices, either of M or P configuration, demonstrating the capacity for these molecules to adopt chiral solid-state arrangements.
The trifluoromethyl group at the 6-position introduces additional conformational considerations due to its bulky nature and strong electron-withdrawing character. This substituent typically adopts a preferred rotational conformation that minimizes steric interactions while maximizing favorable electronic effects. The combined presence of bromine at position 4, iodine at position 3, and the trifluoromethyl group at position 6 creates a highly congested molecular environment that likely influences the overall molecular shape and crystal packing behavior.
Tautomeric Stability: Comparative Analysis of 1H-indazole versus 2H-indazole Forms
The tautomeric equilibrium between 1H-indazole and 2H-indazole forms represents a fundamental aspect of indazole chemistry that significantly influences chemical reactivity and biological activity. Computational studies using density functional theory methods have consistently demonstrated that the 1H-indazole tautomer exhibits greater thermodynamic stability compared to the corresponding 2H-indazole form. Specifically, calculations reveal that 1H-indazole is energetically more stable than its 2H-indazole tautomer by approximately 4.46 kilocalories per mole, establishing a clear preference for the 1H-tautomeric form under equilibrium conditions.
The introduction of halogen substituents at the 3-position of the indazole ring system further modifies this tautomeric balance. Theoretical investigations of 3-halogenated indazole derivatives have shown that the energy difference between 1H and 2H tautomers increases substantially when heavy halogens are present. For 3-bromo and 3-iodo indazole derivatives, the energy difference reaches approximately 6 kilocalories per mole, with the 1H-tautomer remaining significantly more stable. This enhanced stabilization of the 1H-form in halogenated systems has important implications for the chemical behavior of this compound.
The mechanism of tautomeric interconversion between 1H and 2H forms has been elucidated through computational studies that identified a three-membered cyclic transition state for the tautomerization process. This transition state involves the migration of the hydrogen atom between the N1 and N2 nitrogen atoms through a concerted mechanism. The activation energy for this tautomerization process is influenced by both solvent effects and the electronic nature of substituents on the indazole ring. The presence of electron-withdrawing groups, such as the trifluoromethyl moiety in the target compound, tends to stabilize the 1H-tautomer through favorable electronic interactions.
Solvent effects play a crucial role in modulating tautomeric equilibria, with aqueous environments generally favoring different tautomeric distributions compared to gas-phase conditions. The Onsager solvate theory model has been employed to investigate these solvent effects, revealing that polar protic solvents can significantly influence the relative energies of tautomeric forms. However, even in aqueous solution, the 1H-indazole tautomer typically remains the predominant species for most substituted indazole derivatives.
Electronic Effects of Multihalogen Substitution Patterns
The electronic structure of this compound is profoundly influenced by the combined effects of three distinct halogen-containing substituents, each contributing unique electronic characteristics to the overall molecular system. The trifluoromethyl group at the 6-position serves as a powerful electron-withdrawing substituent with a Hammett sigma value of approximately +0.54, significantly affecting the electron density distribution throughout the indazole ring system. This strong electron-withdrawing effect is complemented by the presence of bromine and iodine atoms, which contribute both inductive and mesomeric electronic effects that modulate the reactivity and stability of the compound.
The bromine atom at position 4 exhibits dual electronic character, functioning as both an electron-withdrawing group through inductive effects and an electron-donating group through mesomeric resonance contributions. This dichotomous behavior results from the ability of bromine to donate electron density through its lone pairs while simultaneously withdrawing electron density through its electronegativity. The positioning of bromine at the 4-position places it in direct conjugation with the indazole nitrogen atoms, allowing for significant mesomeric interactions that can stabilize certain resonance structures and influence the overall electronic distribution.
The iodine substituent at position 3 represents the largest and most polarizable halogen in the molecular structure, contributing significant electronic effects through both inductive withdrawal and mesomeric donation mechanisms. The high polarizability of iodine creates opportunities for favorable intermolecular interactions, including halogen bonding with appropriate acceptor sites. The 3-position placement of iodine is particularly significant because it directly affects the electron density at the adjacent nitrogen atoms, potentially influencing the compound's ability to participate in hydrogen bonding and other supramolecular interactions.
The cumulative electronic effects of these three halogen-containing substituents create a highly electronically perturbed indazole system with distinctive reactivity patterns. Computational studies of similar multihalogenated indazole derivatives have demonstrated that the combination of electron-withdrawing groups significantly alters the frontier molecular orbital energies, affecting both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These changes in electronic structure directly translate to modified chemical reactivity, with implications for both synthetic transformations and potential biological interactions.
The electron-withdrawing nature of the substituent pattern in this compound likely enhances the electrophilic character of the indazole ring system while simultaneously reducing its nucleophilic reactivity. This electronic modulation can be advantageous in certain synthetic applications where selective reactivity is desired. Furthermore, the unique electronic environment created by the multihalogen substitution pattern may contribute to enhanced metabolic stability and altered pharmacokinetic properties compared to less substituted indazole derivatives.
Properties
IUPAC Name |
4-bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3IN2/c9-4-1-3(8(10,11)12)2-5-6(4)7(13)15-14-5/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOIJJKIDMAMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646710 | |
| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-30-9 | |
| Record name | 4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
- 6-Bromo-2-fluoro-3-(trifluoromethyl) benzaldehyde has been used as a starting material for related indazole derivatives, where the trifluoromethyl group is already installed on the aromatic ring.
- Methyl Grignard reagents are employed to modify aldehyde intermediates, followed by oxidation and ring closure with hydrazine hydrate to form indazole cores with trifluoromethyl substitution.
Halogenation Techniques
- Bromination of indazole derivatives is commonly performed using N-bromosuccinimide (NBS) or elemental bromine in solvents like methanol or acetonitrile, often at room temperature or under mild heating to control regioselectivity.
- Iodination is achieved using N-iodosuccinimide (NIS) or iodine in the presence of oxidizing agents or acids, allowing selective iodination at the 3-position of the indazole ring.
Ring Closure and Functional Group Transformations
- The indazole ring is typically constructed via cyclization of hydrazones or hydrazine derivatives with appropriately substituted benzaldehydes or ketones.
- Silver(I)-mediated intramolecular oxidative C–H amination has been reported as an efficient method for synthesizing 1H-indazoles, which could be adapted for trifluoromethylated substrates.
Representative Experimental Procedure (Hypothetical Based on Literature)
| Step | Procedure | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Preparation of 6-(trifluoromethyl)-1H-indazole | React 6-bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde with methyl Grignard reagent under nitrogen, oxidation with MnO2, ring closure with hydrazine hydrate | 70-80 |
| 2 | Bromination at 4-position | Treat 6-(trifluoromethyl)-1H-indazole with NBS in methanol at room temperature for 12 h | 75-85 |
| 3 | Iodination at 3-position | React 4-bromo-6-(trifluoromethyl)-1H-indazole with NIS in acetonitrile at 0-25 °C for 6 h | 65-75 |
| 4 | Purification | Silica gel chromatography using hexane/ethyl acetate mixtures | - |
Analytical and Characterization Techniques
- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and substitution pattern.
- Mass spectrometry (MS) and elemental analysis verify molecular weight and composition.
- High-performance liquid chromatography (HPLC) assesses purity and yield.
Research Findings and Optimization Notes
- Reaction times and temperatures are critical for selective halogenation; prolonged exposure or elevated temperatures may lead to polyhalogenation or decomposition.
- Solvent choice affects regioselectivity; polar aprotic solvents like acetonitrile favor selective iodination.
- Use of protective groups or directing groups can enhance regioselectivity but adds synthetic steps.
- Hydrazine hydrate-mediated ring closure is efficient and mild, preserving sensitive functional groups like trifluoromethyl.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring or the halogen atoms.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds.
Scientific Research Applications
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indazoles
(a) 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS: 887568-00-5)
- Structural Differences : Replaces the trifluoromethyl group with fluorine at position 3.
- Molecular Weight : 340.92 g/mol (vs. ~350–360 g/mol for the target compound, assuming similar substituents).
- Reactivity : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase electronic effects compared to the trifluoromethyl group. The presence of bromine and iodine mirrors the target compound’s halogen-rich profile .
(b) 5-Bromo-3-iodo-6-methyl-1H-indazole (CAS: 1360954-43-3)
- Structural Differences : Methyl group at position 6 instead of trifluoromethyl.
- Properties : The methyl group increases lipophilicity (logP) compared to the electron-withdrawing trifluoromethyl group. This substitution may enhance membrane permeability but reduce metabolic stability .
(c) 4-Bromo-3-(trifluoromethyl)-1H-indazole (CAS: 1211583-69-5)
- Structural Differences : Iodine at position 3 is replaced with trifluoromethyl.
- Similarity Score : 0.94 (vs. target compound), indicating high structural overlap.
Trifluoromethyl-Substituted Indazoles
(a) 6-Bromo-3-(trifluoromethyl)-1H-indazole (CAS: 1374258-63-5)
- Structural Differences : Trifluoromethyl at position 3 instead of iodine; bromine at position 6.
- Similarity Score : 0.99, making it the closest analogue.
- Electronic Effects : The trifluoromethyl group at position 3 creates a distinct electron-deficient environment compared to the iodine in the target compound .
(b) 4-Bromo-5-(trifluoromethyl)-1H-indazole (CAS: 2044704-81-4)
Benzoimidazole Analogues
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS: 175135-14-5)
Key Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole | Not Provided | C₈H₄BrF₃IN₂ | ~350–360 (estimated) | Br (C4), I (C3), CF₃ (C6) |
| 6-Bromo-4-fluoro-3-iodo-1H-indazole | 887568-00-5 | C₇H₃BrFIN₂ | 340.92 | Br (C6), I (C3), F (C4) |
| 4-Bromo-3-(trifluoromethyl)-1H-indazole | 1211583-69-5 | C₈H₄BrF₃N₂ | 269.03 | Br (C4), CF₃ (C3) |
| 5-Bromo-3-iodo-6-methyl-1H-indazole | 1360954-43-3 | C₈H₆BrIN₂ | 335.95 | Br (C5), I (C3), CH₃ (C6) |
Biological Activity
4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is CHBrFI, with a molecular weight of approximately 390.93 g/mol. Its distinct electronic properties, enhanced by the presence of bromine, iodine, and trifluoromethyl groups, contribute to its interactions with biological targets, making it a candidate for further pharmacological studies.
Structural Characteristics
The compound's structure is characterized by:
- Bromine atom at the 4-position.
- Iodine atom at the 3-position.
- Trifluoromethyl group at the 6-position.
These substituents influence the compound's lipophilicity and binding affinity, facilitating interactions with various biological molecules.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its structural characteristics allow it to effectively inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds within the indazole class can act as inhibitors of various protein kinases, which are crucial in cancer signaling pathways.
| Compound | Target | IC Value (nM) | Reference |
|---|---|---|---|
| This compound | PLK4 (Polo-like kinase 4) | <10 | |
| Other Indazole Derivatives | Bcr-Abl (Tyrosine kinase) | 8.3 (HL60), 1.3 (HCT116) |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, although detailed mechanisms remain to be elucidated.
The biological activity of this compound can be attributed to several factors:
- Lipophilicity Enhancement : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Halogen Bonding : The presence of bromine and iodine allows for halogen bonding, which can enhance binding affinity to proteins and enzymes.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
Case Studies
A notable study investigated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell proliferation in vitro:
- Cell Lines Tested : HCT116 (colon cancer), HL60 (leukemia).
- Methodology : MTT assay was employed to assess cell viability after treatment with varying concentrations of the compound.
Results indicated that concentrations as low as 10 nM could effectively reduce cell viability by over 50%, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols, including halogenation and palladium-catalyzed cross-coupling reactions. For instance, bromine and iodine substituents can be introduced via electrophilic aromatic substitution or metal-mediated coupling. The trifluoromethyl group is often incorporated using reagents like TMSCF₃ or CuCF₃ under controlled conditions . Key parameters include:
- Temperature : Lower temperatures (0–25°C) minimize side reactions in halogenation steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for coupling reactions .
- Catalysts : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands (e.g., XPhos) improve regioselectivity .
Yield optimization requires iterative adjustment of these parameters and purification via column chromatography or recrystallization.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments. The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) is a key diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₈H₄BrF₃IN₂) and detects isotopic patterns for bromine/iodine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves regiochemical ambiguities in the indazole core, particularly for iodine positioning .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr, HI).
- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound with biological targets?
Methodological Answer:
- Docking Studies : Tools like AutoDock Vina model interactions with kinase active sites (e.g., JAK2 or EGFR), leveraging the indazole scaffold’s hydrogen-bonding capacity .
- DFT Calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The iodine atom exhibits lower electron density, making it susceptible to nucleophilic substitution .
- MD Simulations : Assess binding stability over time, particularly the role of the trifluoromethyl group in hydrophobic interactions .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar indazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays) and normalize data by cell line/pH conditions .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing iodine with chlorine) to isolate electronic vs. steric effects .
- Counter-Screening : Test compounds against off-target enzymes (e.g., cytochrome P450s) to identify non-specific interactions .
Q. What strategies enable regioselective functionalization of the indazole ring for derivative synthesis?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., pyran-2-yl in ) to direct iodination/bromination to specific positions .
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield the indazole NH, allowing selective trifluoromethylation at C6 .
- Transition Metal Catalysis : Pd-catalyzed C–H activation enables late-stage diversification at C3 or C4 without pre-functionalization .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?
Methodological Answer:
- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in microsomal assays (e.g., t₁/₂ > 60 min in human liver microsomes) .
- Target Binding : Quantum mechanical calculations show the -CF₃ group stabilizes π-π stacking with tyrosine residues in kinase ATP pockets .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
